molecular formula C12H14ClN3O2 B2399701 Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate CAS No. 1690176-75-0

Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate

Cat. No. B2399701
CAS RN: 1690176-75-0
M. Wt: 267.71
InChI Key: IUYKWCFRPDFUQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as imidazo[1,2-a]pyridine derivatives, has been reported. For instance, two new imidazo[1,2-a]pyridine-8-carboxylates were synthesized and characterized by 1H NMR, 13C NMR, HRMS, and single crystal-XRD techniques . Another synthesis method involved the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate” are not documented, related compounds have been studied. For example, imidazo[1,2-a]pyridine derivatives have shown potential for chelation with transition metal ions . Additionally, [3 + n] cycloaddition reactions have been used in the synthesis of pyridazine derivatives .

Scientific Research Applications

Role in Inflammation

Protease-activated receptor 2 (PAR2), which PAR-2-IN-1 targets, plays a significant role in inflammation . The activation of PAR2 leads to the induction of the Ca 2+ /inositol 1,4,5-trisphosphate (IP 3)/PKC signaling axis . This suggests that PAR-2-IN-1 could potentially be used in the treatment of inflammatory conditions.

Potential Anticancer Applications

Some compounds similar to PAR-2-IN-1 have shown significant antitumor activity . Given the structural similarities, it’s possible that PAR-2-IN-1 could also have potential anticancer applications.

Role in Immune Response

PAR2 is expressed in many cell types, including immune cells . This suggests that PAR-2-IN-1 could potentially play a role in modulating immune responses.

Potential Antifungal Activity

Similar to its potential anticancer applications, some compounds similar to PAR-2-IN-1 have shown moderate antifungal activity . This suggests a potential application of PAR-2-IN-1 in antifungal treatments.

Role in Epithelial Cell Regulation

PAR2 is also expressed in epithelial cells of various tissues . This suggests that PAR-2-IN-1 could potentially be used in treatments involving the regulation of epithelial cells.

Role in Neurological Processes

PAR2 plays a role in neuronal cells to regulate physiological and pathophysiological processes . This suggests that PAR-2-IN-1 could potentially be used in treatments for neurological conditions.

properties

IUPAC Name

methyl 8-tert-butyl-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2/c1-12(2,3)7-5-9(13)15-16-6-8(11(17)18-4)14-10(7)16/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYKWCFRPDFUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN2C1=NC(=C2)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate

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